molecular formula C22H29N5O B11492098 Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)-

Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)-

Cat. No.: B11492098
M. Wt: 379.5 g/mol
InChI Key: NEBXOFVWUUEICD-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- is a complex organic compound characterized by its unique adamantane and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The reaction conditions often require an acidic medium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its rigidity and stability, which can influence the compound’s binding affinity to various biological targets. The tetrazole group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- stands out due to its combination of adamantane and tetrazole moieties, which confer unique structural and functional properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application in various fields.

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C22H29N5O/c1-2-19(22-11-15-8-16(12-22)10-17(9-15)13-22)23-20(28)14-27-25-21(24-26-27)18-6-4-3-5-7-18/h3-7,15-17,19H,2,8-14H2,1H3,(H,23,28)

InChI Key

NEBXOFVWUUEICD-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4N=C(N=N4)C5=CC=CC=C5

Origin of Product

United States

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